molecular formula C21H25NO2S2 B2897912 N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide CAS No. 1797246-63-9

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2897912
CAS No.: 1797246-63-9
M. Wt: 387.56
InChI Key: KYVVZRVUGSXUNJ-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is a complex organic compound that features a unique structure combining thiophene rings and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with adamantane carboxylic acid. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiophene rings allow the compound to engage in π-π stacking interactions, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide
  • (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
  • Indole derivatives containing thiophene rings

Uniqueness

N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is unique due to its combination of thiophene rings and an adamantane core. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S2/c23-19(16-3-4-25-12-16)18-2-1-17(26-18)11-22-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,19,23H,5-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVVZRVUGSXUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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